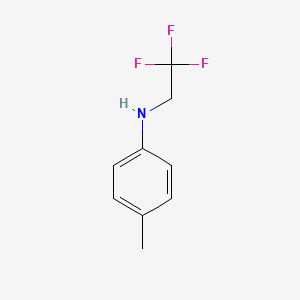

4-Methyl-N-(2,2,2-trifluoroethyl)aniline

描述

Significance of Fluorinated Anilines in Contemporary Organic and Medicinal Chemistry Research

Fluorinated anilines represent a cornerstone class of organic intermediates with substantial demand in research and industry. The strategic incorporation of fluorine atoms into aniline (B41778) scaffolds imparts unique and often highly desirable properties to the resulting molecules. Due to fluorine's high electronegativity and small size, its introduction can significantly alter a molecule's electronic characteristics, lipophilicity, metabolic stability, and binding affinity to biological targets.

In medicinal chemistry, these modifications are leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov For instance, fluorination can improve metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. researchgate.net This has made fluorinated motifs, including those derived from anilines, prevalent in a significant portion of modern pharmaceuticals. nih.gov Beyond pharmaceuticals, fluorinated anilines are crucial building blocks in the agrochemical industry and in materials science for creating specialized polymers and optical materials with enhanced thermal stability and chemical resistance. researchgate.netevitachem.com The development of novel synthetic methods to create these valuable compounds remains an active and important area of organic chemistry research. nih.gov

Overview of 4-Methyl-N-(2,2,2-trifluoroethyl)aniline as a Subject of Academic Inquiry

This compound is a specific example of a fluorinated aniline that serves as a building block in organic synthesis. bldpharm.com Its structure combines a p-toluidine (B81030) core with an N-linked 2,2,2-trifluoroethyl group. This N-trifluoroethyl motif is of particular interest in synthetic, medicinal, and agrochemistry. nih.gov Academic inquiry into compounds like this compound is often centered on the development of efficient and scalable synthetic methodologies.

A significant research finding in this area is the development of an iron-porphyrin-catalyzed N-trifluoroethylation of anilines. nih.govrsc.org This method provides a direct route to synthesize N-trifluoroethylated anilines from readily available starting materials. The reaction utilizes 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source in a one-pot process involving a cascade of diazotization and N-trifluoroethylation reactions. nih.govrsc.org This catalytic system is noteworthy for its use of an earth-abundant metal (iron) and its compatibility with a range of aniline substrates, including those with either electron-donating or electron-withdrawing groups. rsc.orgrsc.org The development of such protocols is crucial for making complex fluorinated building blocks like this compound more accessible for further research and application. nih.govrsc.org

Below are the key physicochemical properties of the target compound.

| Property | Value |

|---|---|

| CAS Number | 62351-55-7 |

Data sourced from BLDpharm. bldpharm.com

For comparative purposes, the properties of related fluorinated aniline derivatives are presented below.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| 4-(Trifluoromethyl)-N-methylaniline | C₈H₈F₃N | 175.15 | Trifluoromethyl on ring, methyl on nitrogen |

| 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline | C₉H₁₀F₃NO | 205.18 | Methoxy (B1213986) group instead of methyl on ring |

| 4-Nitro-N-(2,2,2-trifluoroethyl)-3-(trifluoromethyl)aniline | C₉H₆F₆N₂O₂ | 304.15 | Additional nitro and trifluoromethyl groups on ring |

Data sourced from Sigma-Aldrich sigmaaldrich.comsigmaaldrich.com and EvitaChem. evitachem.com

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically grounded overview of this compound. The primary objective is to situate this specific compound within the broader context of fluorinated aniline research. This is achieved by first discussing the general importance of fluorinated anilines in modern chemistry, followed by a detailed examination of the academic interest in this compound, with a particular focus on synthetic methodologies. The article strictly presents research findings and established chemical data, without venturing into speculative applications or unverified information.

Structure

3D Structure

属性

IUPAC Name |

4-methyl-N-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N/c1-7-2-4-8(5-3-7)13-6-9(10,11)12/h2-5,13H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCRPKNQSUNCFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647611 | |

| Record name | 4-Methyl-N-(2,2,2-trifluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62351-55-7 | |

| Record name | 4-Methyl-N-(2,2,2-trifluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl N 2,2,2 Trifluoroethyl Aniline and Analogous Fluorinated Anilines

Established Synthetic Pathways for N-Trifluoroethylated Anilines

Several well-established methods are routinely employed for the synthesis of N-trifluoroethylated anilines, each with its own advantages and limitations.

Direct N-Trifluoroethylation of Anilines

Direct N-trifluoroethylation of anilines represents a straightforward approach. One notable method involves the use of 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source. An iron porphyrin-catalyzed N-H insertion reaction has been developed for the N-trifluoroethylation of anilines. researchgate.netrsc.org This one-pot reaction proceeds through a cascade of diazotization and N-trifluoroethylation, and it is effective for a wide range of primary and secondary anilines, affording good yields. rsc.orgnih.gov The reaction is conducted in an aqueous solution and does not require an inert atmosphere, making it a practical and useful protocol. nih.gov

The proposed mechanism involves the reaction of the iron porphyrin catalyst with sodium nitrite to form an intermediate that reacts with trifluorodiazoethane, generated in situ from 2,2,2-trifluoroethylamine hydrochloride. nih.gov This forms an iron-carbene intermediate that is susceptible to nucleophilic attack by the aniline (B41778), leading to the N-trifluoroethylated product and regeneration of the catalyst. nih.gov

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides another route to N-trifluoroethylated anilines. In this type of reaction, a nucleophile displaces a leaving group, typically a halide, on an aromatic ring that is activated by electron-withdrawing groups. wikipedia.orgchemistrysteps.com For the synthesis of N-trifluoroethylated anilines, 2,2,2-trifluoroethylamine can act as the nucleophile, attacking an appropriately substituted aromatic ring.

The SNAr mechanism involves two main steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. chemistrysteps.comdalalinstitute.com The presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. wikipedia.orgchemistrysteps.com

It is noteworthy that in SNAr reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I, which is opposite to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.com This is because the cleavage of the carbon-halogen bond is not the rate-determining step; rather, the formation of the Meisenheimer complex is. masterorganicchemistry.com

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the formation of C-N bonds. This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of N-trifluoroethylated anilines, this can involve the reaction of an aniline with a trifluoroacetyl-containing compound or the reaction of a trifluoroethylamine with an appropriate carbonyl compound.

A variety of reducing agents can be employed, including sodium borohydride, sodium triacetoxyborohydride (B8407120), and silanes. organic-chemistry.orgresearchgate.net For instance, a catalyst-free trifluoroethylation of amines has been reported using trifluoroacetic acid in the presence of a silane reductant. nih.gov This method proposes the in situ generation of silyl ester species that are then reduced. nih.gov Another approach utilizes α-picoline-borane as a reducing agent in the presence of acetic acid, which can be performed in methanol, water, or even under neat conditions. organic-chemistry.org

| Reducing Agent/System | Key Features | Substrate Scope | Reference |

|---|---|---|---|

| Silanes with Trifluoroacetic Acid | Catalyst-free, operationally simple. | Primary and secondary amines. | nih.gov |

| α-Picoline-borane with Acetic Acid | Can be performed in various solvents, including water. | Aldehydes and ketones with amines. | organic-chemistry.org |

| Sodium Borohydride in 2,2,2-Trifluoroethanol | Catalyst and additive-free, solvent is recoverable. | Primary and secondary amines, N,N-dimethylation of amino acids. | organic-chemistry.org |

| Dibutyltin Dichloride with Phenylsilane | Catalytic, suitable for anilines and dialkylamines. | Aldehydes and ketones. | organic-chemistry.org |

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of N-arylated compounds, including N-trifluoroethylated anilines. These methods typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

A significant challenge in the synthesis of fluoroalkylanilines is their instability under the harsh conditions (high temperatures and strong bases) often required for C-N coupling reactions. nih.gov To address this, methodologies have been developed that employ weaker bases, such as potassium phenoxide (KOPh), in conjunction with specific palladium catalysts. nih.gov For example, a catalyst system derived from AdBippyPhos and [Pd(allyl)Cl]₂ has been shown to be effective for the coupling of fluoroalkylamines with aryl bromides and chlorides at low catalyst loadings. nih.gov

The mechanism of these reactions is believed to proceed through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the palladium(0) catalyst. In the case of fluoroalkylanilines, reductive elimination can be the turnover-limiting step due to the electron-withdrawing nature of the fluoroalkyl group. nih.gov

Copper-Promoted Trifluoromethylthiolation and Related Reactions

While not a direct method for N-trifluoroethylation, copper-promoted reactions are significant in the broader context of introducing trifluoromethyl groups and related fluorinated moieties onto aromatic systems. These reactions can serve as precursors or analogous transformations. For instance, copper has been instrumental in the development of trifluoromethylthiolation reactions.

Copper-catalyzed trifluoromethylthiolation of alkenes has been achieved using AgSCF₃ and a peroxide. rsc.org In the context of anilines, copper-promoted trifluoromethylthiolation has been reported using CF₃SO₂Na. researchgate.net Furthermore, copper catalysis has been pivotal in the trifluoromethylselenolation of organic compounds, which shares mechanistic similarities with trifluoromethylthiolation. nih.govbeilstein-journals.org These methods highlight the utility of copper in facilitating the formation of carbon-heteroatom bonds involving fluorinated groups.

Novel Synthetic Strategies and Methodological Advancements

Recent research has focused on developing more efficient, milder, and environmentally benign methods for the synthesis of N-trifluoroethylated anilines. These advancements often leverage novel catalytic systems or reaction conditions.

One area of advancement is the use of photoredox catalysis for C-H trifluoroethylamination of heteroarenes. researchgate.net This approach offers a direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. Additionally, metal-free tandem reduction and N-trifluoroethylation of quinolines and quinoxalines have been developed using trifluoroacetic acid as an inexpensive fluorine source. researchgate.netresearchgate.net

Another innovative strategy involves the N-polyfluoroalkylation of sulfonamides and phthalimide derivatives using sulfuryl fluoride (B91410) (SO₂F₂). researchgate.netresearchgate.net This method provides access to N-polyfluoroalkyl anilines through the in situ formation of polyfluoroalkyl fluorosulfonates from commercially available fluorinated alcohols. researchgate.net

| Methodology | Key Innovation | Potential Advantages | Reference |

|---|---|---|---|

| Photoredox Catalysis | Direct C-H trifluoroethylamination of heteroarenes. | Avoids pre-functionalization of substrates. | researchgate.net |

| Metal-Free Tandem Reduction/N-Trifluoroethylation | Uses inexpensive trifluoroacetic acid as the fluorine source. | Cost-effective and avoids transition metals. | researchgate.netresearchgate.net |

| N-Polyfluoroalkylation with SO₂F₂ | In situ generation of polyfluoroalkyl fluorosulfonates. | Utilizes readily available fluorinated alcohols and avoids ozone-depleting substances. | researchgate.netresearchgate.net |

| Visible-Light Organophotocatalysis | Transition-metal-free difluoroalkylation of anilines. | Mild reaction conditions. | acs.org |

| Electron Donor-Acceptor (EDA) Complex Formation | Unprecedented EDA complex between anilines and ethyl difluoroiodoacetate. | Straightforward and efficient difluoroalkylation. | acs.org |

Cascade Diazotization/N-Trifluoroethylation Reactions

A highly efficient, one-pot synthesis of N-trifluoroethylated anilines has been developed utilizing a cascade reaction sequence involving diazotization followed by N-trifluoroethylation. acs.orgrsc.org This methodology employs an iron porphyrin catalyst to facilitate the N-H insertion reaction. The process begins with the in-situ generation of trifluorodiazoethane (CF3CHN2) from 2,2,2-trifluoroethylamine hydrochloride. nih.gov This reactive intermediate then engages with the aniline substrate in the presence of the iron porphyrin catalyst to yield the desired N-trifluoroethylated product. acs.orgrsc.org This one-pot approach is notable for its ability to be conducted in an aqueous solution and its tolerance of a wide range of functional groups on the aniline starting material. acs.orgrsc.org

The reaction is versatile, accommodating both primary and secondary anilines to produce a diverse array of N-trifluoroethylated anilines in good yields. nih.gov For instance, the reaction of o-methylaniline under these conditions yields 2-methyl-N-(2,2,2-trifluoroethyl)aniline in 83% yield. rsc.org The proposed mechanism involves the formation of an iron-carbene intermediate, which is then susceptible to nucleophilic attack by the aniline. nih.gov

| Aniline Substrate | Product | Yield (%) |

|---|---|---|

| o-methylaniline | 2-methyl-N-(2,2,2-trifluoroethyl)aniline | 83 |

| p-methylaniline | 4-methyl-N-(2,2,2-trifluoroethyl)aniline | 93 |

| p-methoxyaniline | 4-methoxy-N-(2,2,2-trifluoroethyl)aniline | 88 |

| p-chloroaniline | 4-chloro-N-(2,2,2-trifluoroethyl)aniline | 75 |

Photoaddition Reactions Involving N-(2,2,2-trifluoroethyl)anilines

Photochemical methods provide an alternative pathway for the synthesis of fluorinated anilines. These reactions often proceed under mild conditions and can offer unique reactivity patterns. For example, the difluoroalkylation of anilines can be achieved using Eosin Y as an organic photocatalyst under visible light irradiation. acs.org This method avoids the use of transition-metal photocatalysts and works well with electronically rich anilines. acs.org The reaction mechanism is proposed to involve the generation of a difluoroacetyl radical intermediate. acs.org

Another photoinduced approach involves the formation of an electron-donor-acceptor (EDA) complex between anilines and ethyl difluoroiodoacetate, which can then lead to the formation of difluoroalkylated aniline derivatives. acs.org While these examples focus on difluoroalkylation, they highlight the potential of photoaddition reactions in the broader synthesis of fluorinated anilines, including trifluoroethylated analogs.

C-F Activation Strategies in Fluorinated Aniline Synthesis

The activation of carbon-fluorine (C-F) bonds, which are among the strongest single bonds in organic chemistry, presents a powerful strategy for the synthesis of fluorinated anilines. mdpi.com This approach typically involves the reaction of a polyfluorinated aromatic compound with an amine, where a C-F bond is cleaved and a C-N bond is formed. Transition metals, particularly nickel complexes, have been shown to be effective catalysts for the amination of fluoro-aromatics with primary amines to produce secondary amines with high selectivity. mdpi.com

Transition-metal-free methods for C-F bond activation have also been developed. These often rely on the use of strong nucleophiles or the presence of assisting groups on the fluoroaromatic substrate. mdpi.com For instance, the cross-coupling of heterocyclic fluoro-aromatics with amines can be promoted by an intramolecular lithium-fluorine interaction. mdpi.com The reaction of perfluorobenzene with primary amines can also proceed to yield fluorinated aniline derivatives. mdpi.com These C-F activation strategies provide a complementary route to fluorinated anilines, starting from readily available fluorinated aromatic precursors.

One-Pot Synthesis Protocols for N-Trifluoromethyl Amines

One-pot synthetic protocols are highly desirable as they reduce the number of purification steps, save time, and minimize waste. The aforementioned iron porphyrin-catalyzed cascade diazotization/N-trifluoroethylation is a prime example of a one-pot synthesis of N-trifluoroethylated anilines. acs.orgrsc.org

Analogous one-pot methods have been developed for the synthesis of N-trifluoromethyl amines. For instance, a one-pot synthesis of N-methyl-N-(trifluoromethyl)anilines has been reported using sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source. rsc.org This method demonstrates the feasibility of one-pot approaches for the introduction of fluorinated alkyl groups onto an aniline nitrogen.

Regioselectivity and Stereoselectivity in the Formation of Fluorinated Aniline Derivatives

Controlling the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of functional groups is a critical aspect of modern organic synthesis. In the context of fluorinated aniline synthesis, palladium-catalyzed C-H olefination of aniline derivatives using an S,O-ligand has demonstrated high para-selectivity. acs.orgnih.gov This is significant as the majority of C-H functionalization reactions of anilines typically favor the ortho position due to directing group effects. nih.govacs.org The use of specific ligands can override the inherent electronic preferences of the aniline ring to direct functionalization to the para position. acs.orgnih.gov

For stereoselective synthesis, the use of chiral auxiliaries or catalysts is essential. The asymmetric synthesis of fluorinated chiral amines has been achieved using N-tert-butylsulfinyl imines. nih.gov This strategy involves either the stereoselective addition of a nucleophile to a fluorinated N-tert-butylsulfinyl imine or the asymmetric addition of a fluorinated reagent to a non-fluorinated imine. nih.gov Another powerful method for the stereoselective synthesis of fluorinated amino acids, which can be precursors to chiral anilines, involves the use of chiral Ni(II) complexes. beilstein-journals.org The chiral ligand on the nickel complex effectively shields one face of the substrate, leading to high diastereoselectivity during alkylation reactions with fluorinated alkyl iodides. beilstein-journals.org

Optimization of Catalytic Systems and Reaction Conditions

The efficiency of a chemical transformation is highly dependent on the catalytic system and reaction conditions. For the iron porphyrin-catalyzed N-trifluoroethylation of anilines, optimization studies have been conducted. rsc.org Key parameters that influence the reaction outcome include the choice of catalyst, solvent, and temperature. Iron(III) tetraphenylporphyrin chloride (FeTPPCl) has been identified as an effective catalyst for this transformation. nih.gov The reaction proceeds efficiently in an aqueous medium, which is a significant advantage from a green chemistry perspective. acs.orgrsc.org

Lewis acid catalysis is another important strategy in organic synthesis. Lewis acids can activate substrates by coordinating to lone pairs of electrons, thereby increasing their reactivity. wikipedia.org In the context of N-alkylation of anilines, Lewis acidic metals such as zinc and iron have been shown to enhance the catalytic activity of Brønsted acid sites. researchgate.net Chiral Lewis acids, often in the form of metal-ligand complexes, are also employed to catalyze asymmetric reactions, such as the N-H insertion of alpha-diazo compounds into amines, with Ag(I) complexes showing promise in achieving moderate enantioselectivities. nih.gov The optimization of these catalytic systems involves screening different metals, ligands, solvents, and temperatures to maximize yield and selectivity.

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| FeTPPCl | H2O | Room Temperature | 83 |

| Fe(TPFPP)Cl | H2O | Room Temperature | Lower |

| MnTPPCl | H2O | Room Temperature | Lower |

| FeTPPCl | CH3CN | Room Temperature | Moderate |

| FeTPPCl | H2O | 60 | Slightly Lower |

Green Chemistry Approaches in Fluorinated Aniline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The iron porphyrin-catalyzed N-trifluoroethylation of anilines in aqueous solution is a notable example of a green synthetic method. acs.orgrsc.org Performing reactions in water as a solvent is highly desirable due to its low cost, non-flammability, and environmental benignity. acs.orgrsc.org Furthermore, the synthesis of the iron(III) fluorinated porphyrin catalyst itself can be made more environmentally friendly by using microwave heating and replacing toxic solvents like nitrobenzene and DMF with greener alternatives such as acetic acid and acetonitrile. mdpi.com

Ionic liquids, which are salts with low melting points, are also considered green solvents due to their low vapor pressure and potential for recyclability. rsc.org They have been investigated as media for fluorination reactions. bohrium.com The use of fluorinated ionic liquids can be advantageous in the synthesis and purification of fluorinated compounds due to the principle of "like dissolves like". rsc.org These green chemistry approaches are crucial for developing sustainable methods for the synthesis of this compound and other valuable fluorinated compounds.

Chemical Reactivity and Transformation Studies of 4 Methyl N 2,2,2 Trifluoroethyl Aniline and Its Derivatives

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring (e.g., para-bromination, nitration)

The amino group in aniline derivatives is a powerful activating group and is ortho, para-directing in electrophilic aromatic substitution reactions. libretexts.orgyoutube.com However, the high reactivity can lead to multiple substitutions and oxidation by-products. libretexts.org For instance, the bromination of aniline with bromine water typically yields the 2,4,6-tribromoaniline (B120722) precipitate. youtube.comksu.edu.sa To achieve monosubstitution, particularly at the para-position, the reactivity of the amino group is often moderated by acetylation. This process involves converting the amine to an amide, which is less activating, thereby favoring the formation of the para-substituted product. libretexts.orgyoutube.com The original amino group can then be regenerated by hydrolysis. libretexts.orgyoutube.com

In the context of halogenation, direct para-chlorination and bromination of unprotected anilines can be achieved with high regioselectivity using copper(II) halides in ionic liquids under mild conditions. beilstein-journals.org This method avoids the need for protecting groups and harsh reagents. beilstein-journals.org For meta-selective bromination, a palladium-catalyzed approach using N-bromophthalimide (NBP) has been developed, overcoming the natural ortho/para-directing influence of the amine group. nih.gov

Nitration of anilines also presents challenges due to the strong acidic conditions which can lead to the formation of a meta-directing anilinium ion and significant amounts of meta-substituted products. ksu.edu.sayoutube.com Similar to bromination, protecting the amino group via acetylation allows for controlled nitration to yield the para-nitro derivative as the major product. ksu.edu.sayoutube.com Copper-catalyzed nitration of protected anilines using nitric acid offers a practical alternative that is compatible with various N-protecting groups. chemistryviews.org

| Reaction | Reagent(s) | Typical Product(s) | Key Findings/Controlling Factors | Reference |

|---|---|---|---|---|

| Bromination | Br₂/H₂O | 2,4,6-Tribromoaniline | Overreaction due to high activation by the amino group. | youtube.comksu.edu.sa |

| Para-bromination | 1. Acetic anhydride (B1165640) 2. Br₂ 3. H⁺/H₂O | Para-bromoaniline | Acetylation of the amino group moderates reactivity and directs substitution to the para position. | libretexts.orgyoutube.com |

| Para-chlorination/bromination | CuCl₂ or CuBr₂ in ionic liquid | Para-haloaniline | Mild conditions, high regioselectivity for unprotected anilines. | beilstein-journals.org |

| Meta-bromination | N-bromophthalimide (NBP), Pd catalyst | Meta-bromoaniline | Overcomes the ortho/para-directing effect of the amine. | nih.gov |

| Nitration | HNO₃/H₂SO₄ | Mixture of ortho, meta, and para-nitroanilines | Formation of anilinium ion in acidic media leads to significant meta-product. | ksu.edu.sayoutube.com |

| Para-nitration | 1. Acetic anhydride 2. HNO₃/H₂SO₄ 3. H⁺/H₂O | Para-nitroaniline | Acetylation controls the reaction to favor the para-isomer. | ksu.edu.sayoutube.com |

| Copper-Catalyzed Nitration | HNO₃, Cu catalyst | Nitroanilines | Practical method for protected anilines with good functional group tolerance. | chemistryviews.org |

Nucleophilic Reactivity of the Aniline Nitrogen

The nitrogen atom in 4-Methyl-N-(2,2,2-trifluoroethyl)aniline possesses a lone pair of electrons, rendering it nucleophilic. ksu.edu.sa However, the presence of the electron-withdrawing 2,2,2-trifluoroethyl group significantly reduces its nucleophilicity compared to a typical alkyl-substituted aniline. masterorganicchemistry.com Despite this, the nitrogen can still participate in reactions with suitable electrophiles. For instance, anilines and their derivatives are known to react with acid chlorides, anhydrides, and esters in nucleophilic substitution reactions, a process known as acylation. ksu.edu.sa

The nucleophilicity of amines is also influenced by steric factors. masterorganicchemistry.com The bulky nature of substituents on the nitrogen can hinder its attack on an electrophilic carbon center. masterorganicchemistry.com In the case of this compound, while the trifluoroethyl group is sterically more demanding than a simple ethyl group, the primary site of steric hindrance would be at the carbon alpha to the nitrogen.

Studies on the reaction of 2,2,2-trifluoroethylamine (B1214592) with 1,3,5-trinitrobenzene (B165232) have shown the formation of Meisenheimer complexes, indicating the nucleophilic character of the amino group. rsc.org This reactivity can be extended to N-substituted trifluoroethylamines. Furthermore, the reaction of anilines with 2,4-dinitrofluorobenzene is a classic example of nucleophilic aromatic substitution where the amine acts as the nucleophile. acs.org

Reactions Involving the 2,2,2-Trifluoroethyl Moiety

The 2,2,2-trifluoroethyl group is a key feature of the title compound and imparts unique reactivity.

The formation of a carbon-carbon bond at the carbon atom adjacent (alpha) to the trifluoromethyl group is a challenging transformation. However, methods have been developed to achieve this. For example, the palladium-catalyzed enantioselective Heck reaction of acyclic alkenyl fluorides with arylboronic acids allows for the creation of tertiary benzylic C-F stereocenters through C-C bond formation. nih.gov While this example focuses on a different substrate, the principle of forming C-C bonds near a fluorinated carbon is relevant.

More directly related, research into N-2,2,2-trifluoroethylisatin ketimines has shown their utility as synthons for introducing trifluoromethyl-containing moieties. nih.gov These compounds undergo various cycloaddition and cascade reactions, effectively forming new carbon-carbon bonds at the carbon alpha to the trifluoromethyl group. nih.gov

Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, is a significant reaction for modifying fluorinated compounds. While specific studies on the hydrodefluorination of this compound were not found, related research on trifluoromethylated compounds provides insight into potential mechanisms. The carbon-fluorine bond is exceptionally strong, making its cleavage difficult. nih.gov However, under specific conditions, such as with certain catalysts or reagents, this transformation can be achieved. The mechanism often involves the activation of the C-F bond, potentially through coordination with a Lewis acid, followed by a reduction step.

Cyclization Reactions Leading to Novel Heterocyclic Architectures

N-(2,2,2-trifluoroethyl)aniline derivatives are valuable precursors for the synthesis of novel heterocyclic compounds. For example, N-(2-alkynyl)anilines can undergo electrophilic cyclization to produce a variety of substituted quinolines. researchgate.net This reaction proceeds under mild conditions using reagents like iodine monochloride, iodine, or bromine, affording 3-halo-substituted quinolines in good yields. researchgate.net

Furthermore, N-2,2,2-trifluoroethylisatin ketimines have been extensively used in [3+2], [3+4], and other cycloaddition reactions to construct complex spiro-heterocyclic scaffolds. nih.gov These reactions often proceed with high diastereoselectivity and enantioselectivity, providing access to a diverse range of novel heterocyclic architectures. nih.gov For instance, phosphine-catalyzed [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with allenoates leads to the formation of spiro[indoline-3,2′-pyrrole] skeletons. nih.gov

Amidation and Coupling Reactions (e.g., with acyl chlorides)

The nitrogen of this compound can readily undergo amidation reactions with acylating agents such as acyl chlorides. ksu.edu.sa This is a standard method for forming amide bonds and is often carried out in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl by-product. reddit.com The reactivity in these coupling reactions can be influenced by the electronic nature of the aniline; the methyl group is activating, while the trifluoroethyl group is deactivating.

The synthesis of N-trifluoroethylated anilines can also be achieved through iron porphyrin-catalyzed N-H insertion reactions using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. nih.govrsc.org This one-pot reaction proceeds via a cascade diazotization/N-trifluoroethylation process and is tolerant of a wide range of functional groups on the aniline ring. nih.govrsc.org

| Reaction Type | Substrates | Reagents/Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| N-Trifluoroethylation | Anilines, 2,2,2-trifluoroethylamine hydrochloride | FeTPPCl, NaNO₂, Acetic Acid | N-trifluoroethylated anilines | One-pot cascade reaction, broad substrate scope. | nih.govrsc.org |

| Cyclization | N-(2-alkynyl)anilines | ICl, I₂, Br₂ | 3-Halogenated quinolines | 6-endo-dig electrophilic cyclization, mild conditions. | researchgate.net |

| [3+2] Cycloaddition | N-2,2,2-trifluoroethylisatin ketimines, allenoates | Triphenylphosphine | Spiro[indoline-3,2′-pyrrole] derivatives | Construction of complex heterocyclic scaffolds. | nih.gov |

| Amidation | Anilines, Acyl chlorides | Base (e.g., triethylamine) | Amides | Common method for amide bond formation. | ksu.edu.sareddit.com |

Mechanistic Investigations of Key Chemical Transformations

The chemical reactivity of this compound and its parent compounds, substituted anilines, has been the subject of detailed mechanistic studies. These investigations aim to understand the precise reaction pathways, intermediates, and the influence of various factors like catalysts and solvents on the outcome of transformations such as N-trifluoroethylation and C-H functionalization.

Iron Porphyrin-Catalyzed N-Trifluoroethylation

One significant transformation is the direct N-trifluoroethylation of anilines. A proposed mechanism for this reaction, catalyzed by iron(III) porphyrins, involves a cascade of diazotization and N-H insertion steps. rsc.orgrsc.org The investigation into this mechanism has revealed a multi-step catalytic cycle.

Initially, the iron(III) porphyrin catalyst is proposed to react with sodium nitrite, forming a nitro complex, Fe(III)TPP(NO₂). Under weakly acidic conditions and in the presence of a reducing substance, this is converted to a ferrous nitrosyl complex, Fe(II)TPP(NO). rsc.org The existence of this ferrous nitrosyl intermediate was substantiated through electron spin resonance (ESR) spectroscopy, which showed characteristic g values at 2.09, 2.05, and 2.0, consistent with literature values for synthesized FeTPP(NO). rsc.org

This ferrous nitrosyl complex is then attacked by trifluorodiazoethane (CF₃CHN₂), which is formed in situ from the reaction of 2,2,2-trifluoroethylamine hydrochloride and sodium nitrite. rsc.org This leads to the formation of a crucial iron-carbene intermediate. This highly reactive intermediate is susceptible to nucleophilic attack by the aniline present in the reaction mixture. The final step is the generation of the N-trifluoroethylated aniline product and the regeneration of the active catalyst, completing the cycle. rsc.org It has been observed that anilines bearing electron-rich groups on the phenyl ring tend to favor these N-H insertion reactions, likely because the carbene complex generated in situ is more prone to attack by electron-rich amines. rsc.org

Table 1: Proposed Mechanistic Steps for Iron Porphyrin-Catalyzed N-Trifluoroethylation

| Step | Reactants | Intermediate/Product | Mechanistic Role |

| 1 | Iron(III) Porphyrin, Sodium Nitrite | Fe(III)TPP(NO₂) | Formation of nitro complex |

| 2 | Fe(III)TPP(NO₂), Acid/Reducing Agent | Fe(II)TPP(NO) | Generation of active ferrous nitrosyl catalyst |

| 3 | Fe(II)TPP(NO), Trifluorodiazoethane | Iron-Carbene Intermediate | Formation of the key reactive carbene species |

| 4 | Iron-Carbene Intermediate, Aniline | N-Trifluoroethylated Aniline | Nucleophilic attack and product formation |

| 5 | - | Regenerated Catalyst | Completion of the catalytic cycle |

Solvent-Controlled Regioselectivity in Trifluoromethylarylation

Mechanistic studies have revealed the critical role of the solvent in directing the reactivity of anilines. In a novel transformation allowing the trifluoromethylarylation of alkenes using anilines, the solvent hexafluoroisopropanol (HFIP) was found to be uniquely responsible for the reaction's high regioselectivity. rsc.org

The study proposes that HFIP establishes a distinct hydrogen bonding network with both the aniline and the trifluoromethylating agent (a hypervalent iodine reagent). This network effectively alters the aniline's reactivity. rsc.org Instead of the expected N-functionalization, the reaction proceeds with exquisite control to achieve para-selective C-H functionalization of the aniline ring. This mode of reactivity, using an abundant, non-prefunctionalized aniline as an aromatic source, is a significant departure from typical aniline chemistry where the nitrogen atom is the primary site of reaction. rsc.org The ortho-substituted product is only observed when the para position is blocked, highlighting the strong directing effect of the solvent-mediated hydrogen bond network. rsc.org

Photoinduced Electron-Donor-Acceptor (EDA) Complex Formation

In other transformations involving fluorinated anilines, mechanistic investigations have pointed towards the formation of an electron-donor-acceptor (EDA) complex as a key step. For the difluoroalkylation of anilines, studies using UV-vis absorption spectroscopy provided evidence for the formation of an EDA complex between the aniline and the fluorinated reagent. acs.org The mixture of these components resulted in a significant bathochromic shift (a shift to longer wavelengths) in the absorption spectrum, indicating a new electronic interaction in the ground state. acs.org

The proposed mechanism involves a single-electron transfer (SET) upon photoirradiation of this EDA complex. This generates a fluorinated radical and a cationic radical species of the aniline. acs.org Subsequent reaction between the aniline and the fluorinated radical leads to the final product. The favorability of this pathway is supported by the observation that electron-poor anilines, which are less likely to form a strong EDA complex, result in only trace amounts of the product. acs.org Similar photoinduced mechanisms involving EDA complexes have been proposed for other reactions involving aromatic amines, where an in situ-formed complex initiates the reaction upon exposure to light. acs.org

Table 2: Proposed Mechanistic Pathway for Photoinduced Difluoroalkylation of Anilines

| Step | Process | Species Involved | Evidence |

| 1 | EDA Complex Formation | Aniline, Fluorinated Reagent | UV-vis Spectroscopy (Bathochromic Shift) acs.org |

| 2 | Photoinduced SET | EDA Complex | Generation of Radical Species acs.org |

| 3 | Radical Reaction | Aniline, Fluorinated Radical | Formation of Radical Intermediate C acs.org |

| 4 | Oxidation & Deprotonation | Radical Intermediate C, Base | Formation of Final Product acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methyl N 2,2,2 Trifluoroethyl Aniline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the unambiguous structural elucidation of organic molecules like 4-Methyl-N-(2,2,2-trifluoroethyl)aniline. By analyzing the spectra from different nuclei (¹H, ¹³C, ¹⁹F), a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum provides detailed information about the different proton environments within the molecule. For this compound, distinct signals are expected for the aromatic protons, the aliphatic protons of the ethyl and methyl groups, and the amine proton.

The aromatic region is anticipated to show a characteristic AA'BB' splitting pattern typical of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the amino group (H-2, H-6) would appear as a doublet, shifted upfield relative to the protons meta to the amino group (H-3, H-5) due to the electron-donating nature of the nitrogen. The latter would also appear as a doublet.

The aliphatic region would contain signals for the p-methyl group and the N-ethyl group. The methyl group protons would yield a singlet. The methylene (B1212753) protons (-CH₂-) of the trifluoroethyl group are expected to appear as a quartet due to coupling (³J-coupling) with the three fluorine atoms of the adjacent trifluoromethyl group. The amine proton (-NH-) typically appears as a broad singlet, and its chemical shift can be highly variable depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Aromatic H-3, H-5 | ~7.0 - 7.2 | Doublet (d) | Coupled to H-2 and H-6. |

| Aromatic H-2, H-6 | ~6.6 - 6.8 | Doublet (d) | Coupled to H-3 and H-5. |

| NH | Variable (e.g., ~3.5 - 4.5) | Broad Singlet (br s) | Shift and broadening are solvent/concentration dependent. |

| CH₂CF₃ | ~3.8 - 4.0 | Quartet (q) | Coupled to the three fluorine atoms (³J_HF). |

| Ar-CH₃ | ~2.2 - 2.3 | Singlet (s) |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected. The chemical shifts are influenced by the nature of the substituents on the aromatic ring and the aliphatic chain.

The aromatic region will show four signals: two for the substituted carbons (C-1 and C-4) and two for the protonated carbons (C-2/C-6 and C-3/C-5). The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to one-bond coupling with the fluorine atoms (¹J_CF), and the methylene carbon (-CH₂-) will also be a quartet due to two-bond coupling (²J_CF). The methyl carbon will appear as a single peak in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 (C-N) | ~145 - 148 | |

| C-4 (C-CH₃) | ~128 - 132 | |

| C-3, C-5 | ~129 - 130 | |

| C-2, C-6 | ~113 - 115 | |

| CF₃ | ~125 - 127 | Quartet (¹J_CF ≈ 280 Hz) |

| CH₂ | ~48 - 52 | Quartet (²J_CF ≈ 35 Hz) |

| Ar-CH₃ | ~20 - 21 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org The large chemical shift range of ¹⁹F NMR allows for clear identification of the trifluoromethyl group. wikipedia.org For this compound, the three equivalent fluorine atoms of the -CF₃ group are expected to produce a single signal. This signal will be split into a triplet due to coupling (³J_HF) with the two adjacent methylene protons (-CH₂-). The chemical shift for a CF₃ group attached to a methylene is typically observed in the range of -70 to -75 ppm (relative to CFCl₃). The use of ¹⁹F NMR is crucial for confirming the presence and electronic environment of the trifluoroethyl moiety. nih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton couplings. It would show a cross-peak between the aromatic signals of H-2/H-6 and H-3/H-5, confirming their ortho relationship. It would also confirm the coupling between the -NH- proton and the -CH₂- protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals for the methyl, methylene, and aromatic C-H groups to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is vital for piecing together the molecular fragments. Key correlations would include those from the methylene protons (-CH₂-) to the C-1 aromatic carbon and the trifluoromethyl carbon (-CF₃), and from the methyl protons to the C-4 aromatic carbon, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. It can provide valuable information about the molecule's conformation. For instance, a NOESY spectrum could show a correlation between the N-CH₂ protons and the ortho-protons (H-2, H-6) of the aniline (B41778) ring.

Vibrational Spectroscopy for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy techniques, such as FT-IR, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display a series of absorption bands characteristic of its structure. A key feature for this secondary amine would be a single, sharp N-H stretching band in the region of 3450-3350 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would be observed just below 3000 cm⁻¹.

The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1620-1450 cm⁻¹ region. The spectrum would also be dominated by very strong and characteristic absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group, typically found in the 1300-1100 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3450 - 3350 | Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong |

| C-N Stretch | 1350 - 1250 | Medium |

| C-F Stretch (CF₃) | 1300 - 1100 | Strong, Broad |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique for probing the vibrational modes of this compound. The Raman spectrum provides a fingerprint of the molecule, with specific bands corresponding to the stretching and bending vibrations of its constituent chemical bonds.

In the FT-Raman spectrum of this compound, characteristic vibrational modes can be assigned based on established group frequencies for aromatic amines and trifluoroethyl groups. The presence of the trifluoromethyl (-CF3) group is expected to give rise to strong Raman bands associated with C-F stretching vibrations. These are typically observed in the region of 1100-1300 cm⁻¹. The aromatic C-H stretching vibrations of the p-substituted benzene ring are expected to appear above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring typically produce a series of bands in the 1400-1600 cm⁻¹ region. The methyl group (-CH3) attached to the ring will exhibit characteristic C-H stretching and bending vibrations. The C-N stretching vibration and N-H bending modes of the secondary amine group are also key features, though they can sometimes be weak in Raman scattering.

Theoretical calculations using methods like Density Functional Theory (DFT) can complement experimental FT-Raman data by predicting vibrational frequencies and intensities, aiding in the precise assignment of complex spectral features. nih.gov For instance, in related trifluoromethylated anilines, DFT calculations have been successfully used to assign vibrational modes. scielo.org.za

Table 1: Predicted FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Strong |

| Aliphatic C-H Stretch (CH₃, CH₂) | 2850 - 3000 | Medium to Strong |

| N-H Stretch | 3300 - 3500 | Weak to Medium |

| Aromatic C=C Stretch | 1400 - 1650 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| CH₃ Bending | 1375 - 1470 | Medium |

| CH₂ Bending | 1440 - 1480 | Medium |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would confirm the compound's molecular weight.

The fragmentation of this compound is expected to follow characteristic pathways for anilines and compounds containing a trifluoroethyl group. libretexts.orglibretexts.org The molecular ion would likely undergo cleavage of the C-C bond between the ethyl group and the nitrogen atom (α-cleavage), leading to the loss of a ·CH₂CF₃ radical or the formation of a [M-CF₃]⁺ ion. Another prominent fragmentation pathway for anilines involves the loss of a hydrogen atom from the amine group, resulting in an [M-1]⁺ ion. Cleavage of the N-C(ethyl) bond can also occur, leading to the formation of a p-toluidine (B81030) radical cation. The presence of the methyl group on the aromatic ring can lead to the formation of a tropylium (B1234903) ion (m/z 91) through rearrangement and fragmentation.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental composition and further confirming the structure of the compound. acs.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M]⁺ | Molecular Ion | 189 |

| [M-1]⁺ | Loss of H from N-H | 188 |

| [M-15]⁺ | Loss of ·CH₃ | 174 |

| [M-69]⁺ | Loss of ·CF₃ | 120 |

| [M-82]⁺ | Loss of ·CH₂CF₃ | 107 |

| [C₇H₈N]⁺ | p-toluidine radical cation | 107 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms within the molecule and the packing of molecules in the crystal lattice. While a specific crystal structure for this compound is not publicly available, the expected structural features and intermolecular interactions can be inferred from studies on related compounds. researchgate.netresearchgate.net

A single-crystal X-ray diffraction study would determine the bond lengths, bond angles, and torsion angles of the molecule. This would provide precise information on the geometry of the aniline ring, the trifluoroethyl group, and their relative orientation.

Polymorphism is the ability of a compound to exist in more than one crystalline form. nih.gov Different polymorphs of a compound can exhibit different physical properties, such as melting point, solubility, and stability. Given the flexibility of the N-(2,2,2-trifluoroethyl) side chain and the potential for different hydrogen bonding and packing arrangements, it is plausible that this compound could exhibit polymorphism. The existence of different conformers in the solid state could lead to different crystal packing arrangements, resulting in multiple polymorphic forms. researchgate.net The identification and characterization of potential polymorphs are crucial for understanding the solid-state properties of this compound.

Electronic Absorption Spectroscopy (e.g., UV-Visible Spectroscopy)

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted aniline.

Aniline itself typically exhibits two main absorption bands: a strong primary band (π → π* transition) around 230-240 nm and a weaker secondary band (n → π* transition) around 280-290 nm. researchgate.net The positions and intensities of these bands are sensitive to the nature and position of substituents on the aromatic ring and the solvent used. researchgate.net In this compound, the electron-donating methyl group and the electron-withdrawing trifluoroethyl group will influence the energy of the molecular orbitals and thus the wavelengths of the absorption maxima (λ_max). It is anticipated that the λ_max values for this compound will be slightly shifted compared to unsubstituted aniline. For comparison, the UV-Vis absorption spectrum of a related compound, 4-methyl-2,6-bis-[(1H- uni.lunih.govbldpharm.comtriazol-3-ylimino)-methyl]-phenol, has been reported. researchgate.net

Table 3: Expected UV-Visible Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |

| π → π | ~240 - 250 | High |

| n → π | ~285 - 295 | Low to Medium |

Computational and Theoretical Investigations on 4 Methyl N 2,2,2 Trifluoroethyl Aniline Systems

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. nih.gov This method is highly effective for optimizing molecular geometries and calculating various electronic properties. For a molecule like 4-Methyl-N-(2,2,2-trifluoroethyl)aniline, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine the most stable conformation and to derive electronic parameters. nih.govnih.gov The optimization process finds the geometry with the lowest energy, providing theoretical bond lengths and angles that can be compared with experimental data if available. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. thaiscience.info The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov A small energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to remove an electron from the HOMO to the LUMO. nih.gov This energy gap is crucial for understanding the charge transfer characteristics within the molecule. nih.gov

For instance, in a study on 4-chloro-2-(trifluoromethyl)aniline (B1214093), the calculated HOMO-LUMO energy gap was used to show that charge transfer occurs within the molecule. nih.gov A similar analysis for this compound would reveal how the interplay between the electron-donating methyl group and the electron-withdrawing trifluoroethyl group affects its electronic properties and reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for an Analogous Compound (Note: Data below is for a related compound, 4-chloro-2-(trifluoromethyl)aniline, and serves as an example of typical results from such an analysis.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.5 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.5 |

Data is illustrative and based on findings for analogous compounds. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map plots the electrostatic potential onto a constant electron density surface. Different colors represent varying potential values: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas represent neutral potential. nih.govnih.gov

For an aniline (B41778) derivative, the MEP surface would typically show negative potential (red or yellow) around the nitrogen atom of the amino group due to its lone pair of electrons and across the π-system of the aromatic ring. The highly electronegative fluorine atoms on the trifluoroethyl group would also be regions of significant negative potential. Conversely, the hydrogen atoms of the amino group and the methyl group would exhibit positive potential (blue), marking them as sites for nucleophilic interaction. nih.govnih.gov

Mulliken charge analysis provides a means of estimating the partial atomic charges within a molecule, offering insights into the charge distribution and the electrostatic interactions between atoms. niscpr.res.in These calculations help in understanding the electronic structure and are often used in quantitative structure-activity relationship (QSAR) studies. The analysis for this compound would likely show a negative charge on the nitrogen atom and the highly electronegative fluorine atoms. The carbon atoms in the aromatic ring would have varied charges due to the influence of the methyl and substituted amino groups. Such an analysis was performed on various substituted anilines to understand their electronic structures. niscpr.res.innih.gov

In this compound, key interactions would include:

Delocalization of the nitrogen atom's lone pair (nN) into the antibonding π* orbitals of the aromatic ring.

Hyperconjugative interactions from the C-H bonds of the methyl group (σC-H) into the ring's π* orbitals.

Interactions involving the highly electronegative trifluoromethyl group, which would influence the electron density on the nitrogen and the aromatic system.

These types of donor-acceptor interactions are routinely analyzed in computational studies of aniline derivatives to explain their structural stability and reactivity. nih.govijnc.ir

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. nih.gov

Vibrational Frequencies: DFT calculations can compute the vibrational frequencies of a molecule, corresponding to its infrared (IR) and Raman spectra. The calculated frequencies are often scaled to correct for anharmonicity and limitations of the theoretical level. researchgate.net A complete assignment of vibrational modes, based on the Total Energy Distribution (TED), helps identify characteristic vibrations such as N-H stretching, C-F stretching, and aromatic ring modes. researchgate.netscirp.org For this compound, one would expect to identify strong absorptions corresponding to the C-F bonds of the trifluoroethyl group and characteristic vibrations for the substituted benzene (B151609) ring. nih.govscirp.org

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). nih.gov Theoretical predictions of chemical shifts are valuable for assigning experimental spectra and confirming the proposed structure. For the target molecule, calculations would predict the chemical shifts for the distinct protons and carbons of the methyl group, the aromatic ring, and the trifluoroethyl group.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for exploring reaction pathways, identifying intermediate structures, and characterizing transition states. By mapping the potential energy surface (PES) of a reaction, researchers can determine activation energies and reaction kinetics. mdpi.com

A relevant example is the computational study of the reaction between 4-methyl aniline and the hydroxyl radical (OH). mdpi.com In that study, DFT methods (M06-2X) were used to locate transition states and intermediates for different reaction channels, including addition to the aromatic ring and hydrogen abstraction. The calculations revealed the most favorable reaction pathways and allowed for the computation of rate constants using Transition State Theory (TST). mdpi.com A similar investigation for this compound could elucidate its atmospheric degradation pathways or its behavior in specific chemical reactions, with the trifluoroethyl group expected to significantly influence the reaction kinetics and mechanism compared to a simple methylaniline. mdpi.comresearchgate.net

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is determined by the rotational freedom around the C(aryl)-N and N-C(ethyl) bonds, influenced by a delicate balance of steric and electronic effects. Theoretical and experimental studies on analogous molecular systems provide a framework for understanding the key intramolecular interactions that govern the stability of its different conformers. frontiersin.org High-resolution spectroscopic methods, in combination with quantum chemical calculations, are powerful tools for investigating these non-covalent interactions in isolated systems. frontiersin.orgnih.gov

A primary interaction expected to influence the conformational preference of this compound is the potential for an intramolecular hydrogen bond between the amine proton (N-H) and one of the fluorine atoms of the trifluoroethyl group. The characterization of weak N−H···F hydrogen bonds is a subject of ongoing research. nih.gov In related scaffolds, this interaction has been identified and characterized using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) calculations. nih.gov For instance, in certain fluorinated quinazolines, a through-space coupling between the N-H proton and a nearby fluorine atom is observable in the NMR spectrum, providing direct evidence of the hydrogen bond. nih.gov

The strength of such an N−H···F interaction can be modulated by the electronic environment. nih.gov The presence of the electron-donating methyl group at the para-position of the aniline ring in this compound would likely influence the electron density on the nitrogen atom and, consequently, the acidity of the N-H proton, thereby affecting the hydrogen bond strength.

Computational methods, particularly DFT, are instrumental in analyzing the conformational space. These calculations can predict the relative energies of different rotamers and provide insights into the geometric parameters (bond lengths, bond angles, and dihedral angles) that define the most stable conformations. The Atoms in Molecules (AIM) theory is another valuable computational tool used to characterize the nature and strength of non-covalent interactions, such as the N−H···F hydrogen bond. frontiersin.orgnih.gov

A hypothetical conformational analysis would likely identify several low-energy conformers. The key distinguishing features would be the torsion angles around the C-N bonds and the proximity of the N-H proton to the fluorine atoms. The table below illustrates the kind of data that would be generated from such a theoretical study.

| Conformer | Relative Energy (kcal/mol) | N-H···F Distance (Å) | C(aryl)-N-C(ethyl)-C(F3) Dihedral Angle (°) | Key Intramolecular Interaction |

| Conformer A | 0.00 | ~2.1 | ~60 | Intramolecular N-H···F hydrogen bond |

| Conformer B | 1.5 | >3.0 | ~180 | Steric minimization |

| Conformer C | 2.8 | >3.0 | ~0 | Steric hindrance |

Note: This table is illustrative and based on findings from analogous systems. Specific values for this compound would require dedicated computational studies.

Quantitative Structure-Activity Relationship (QSAR) Studies Focused on Molecular Descriptors and Theoretical Correlations

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. ijpcbs.com For this compound, a QSAR study would involve calculating a wide array of molecular descriptors and then using statistical methods to build a predictive model for a specific biological endpoint. This approach is crucial for understanding which physicochemical properties are key drivers of activity and for designing new, potentially more potent, analogues. ijpcbs.com

The first step in a QSAR study is the calculation of molecular descriptors. nih.govacs.org These numerical values represent different aspects of the molecule's structure and properties. For this compound, these descriptors would be calculated from its 2D and 3D structures. The process often involves geometry optimization using quantum chemical methods like DFT to obtain an accurate 3D representation. nih.gov

The descriptors can be categorized as follows:

Constitutional (1D/2D): These describe the basic molecular formula and connectivity, such as molecular weight, atom counts, and bond counts.

Topological (2D): These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include connectivity indices and kappa shape indices. researchgate.net

Geometrical (3D): These descriptors are calculated from the 3D coordinates of the atoms and include information about the molecular surface area and volume.

Electrostatic (3D): These relate to the charge distribution within the molecule. The presence of the highly electronegative fluorine atoms and the nitrogen atom makes these descriptors particularly relevant. Examples include partial charges on atoms and dipole moments. ijpcbs.com

Quantum Chemical (3D): Derived from quantum mechanical calculations, these descriptors provide information about the electronic properties of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO gap, and polarizability. ijpcbs.comnih.gov

Once a large pool of descriptors is calculated, a crucial step is variable selection to identify the most relevant descriptors and avoid multicollinearity. nih.govacs.org Techniques like Genetic Algorithms (GA) or stepwise Multiple Linear Regression (MLR) are often employed for this purpose. nih.govresearchgate.net The goal is to develop a statistically robust mathematical equation that links a small set of descriptors to the biological activity.

A hypothetical QSAR model for this compound might take the form of an MLR equation:

pIC50 = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*DescriptorN

The quality and predictive power of the QSAR model are assessed through rigorous internal and external validation procedures, adhering to principles set by the Organisation for Economic Co-operation and Development (OECD). nih.gov Statistical metrics such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the predictive R² for an external test set (R²_pred) are used to evaluate the model's goodness-of-fit, robustness, and predictive ability. nih.govresearchgate.net

The table below provides examples of molecular descriptors that would be relevant in a QSAR study of this compound and their potential correlation with a hypothetical biological activity.

| Descriptor Class | Specific Descriptor Example | Physicochemical Meaning | Hypothetical Correlation with Activity |

| Electrostatic | Partial Charge on Nitrogen (qN) | Reflects the local electronic environment of the amine group. | A more negative charge might enhance interactions with a positively charged receptor site, potentially leading to a positive correlation. |

| Quantum Chemical | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | A lower ELUMO could indicate greater reactivity in certain contexts, which might correlate positively or negatively depending on the mechanism of action. |

| Topological | Kier Shape Index (kappa3) | Describes the shape of the molecule. | A negative correlation might suggest that less branched, more linear conformations are favored for activity. researchgate.net |

| Geometrical | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. | Could correlate with bioavailability or accessibility to a binding pocket. |

The interpretation of the final QSAR model provides insights into the mechanism of action. For example, a positive coefficient for a descriptor related to hydrogen bond donation would suggest that this property is beneficial for the compound's activity. nih.gov This knowledge can then guide the synthesis of new derivatives with optimized properties.

Exploration of Derivatives and Analogues of 4 Methyl N 2,2,2 Trifluoroethyl Aniline in Academic Research

Synthesis and Characterization of Substituted N-(2,2,2-Trifluoroethyl)anilines with Varied Aromatic Ring Substitutions

The synthesis of N-(2,2,2-trifluoroethyl)aniline derivatives with a variety of substituents on the aromatic ring has been a significant area of focus. These substitutions are introduced to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and potential biological activity.

A range of synthetic methodologies have been employed to achieve this structural diversity. One common approach involves the N-trifluoroethylation of appropriately substituted anilines. For instance, an iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source has been developed. nih.govrsc.org This method has proven effective for a variety of anilines bearing both electron-donating and electron-withdrawing groups, affording the corresponding N-trifluoroethylated products in good yields. nih.govrsc.org The reaction is believed to proceed through a cascade of diazotization and N-trifluoroethylation reactions. nih.govrsc.org

The position of substituents on the aniline (B41778) ring can influence reaction yields, though in some cases, ortho-, meta-, and para-substituted anilines have been shown to produce similar yields. nih.gov However, significant steric hindrance, such as a t-butyl group at the 2-position, can impede the reaction. nih.gov

Another strategy involves the catalytic reduction of nitroaromatics. For example, three isomers of C-(2,2,2-trifluoroethyl)aniline have been prepared on a multigram scale from readily available nitrophenylacetic acids. researchgate.net This two-step process involves the conversion of the carboxylic acid group to a trifluoromethyl group using sulfur tetrafluoride, followed by catalytic reduction of the nitro group to the corresponding aniline. researchgate.net

The characterization of these substituted derivatives relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is crucial for elucidating the precise structure and confirming the successful incorporation of the trifluoroethyl group and other substituents. rsc.org Infrared (IR) spectroscopy provides information about the functional groups present in the molecule.

Table 1: Examples of Synthesized Substituted N-(2,2,2-Trifluoroethyl)aniline Derivatives

| Substituent on Aromatic Ring | Starting Material | Reagent/Catalyst | Reference |

| 2-Methyl | o-Methyl aniline | Fe(TPP)Cl, 2,2,2-trifluoroethylamine hydrochloride | nih.gov |

| 3-Methyl | m-Methyl aniline | Fe(TPP)Cl, 2,2,2-trifluoroethylamine hydrochloride | nih.gov |

| 4-Methoxy | p-Anisidine | Fe(TPP)Cl, 2,2,2-trifluoroethylamine hydrochloride | nih.gov |

| 4-Bromo | p-Bromoaniline | Fe(TPP)Cl, 2,2,2-trifluoroethylamine hydrochloride | nih.gov |

| 4-Nitro | p-Nitroaniline | Fe(TPP)Cl, 2,2,2-trifluoroethylamine hydrochloride | nih.gov |

| 2,4,6-Trinitro | N/A | N/A | acs.org |

| 3-(Trifluoromethyl) | 3-(Trifluoromethyl)aniline | N/A | orgsyn.org |

| 4-Fluoro-3-(trifluoromethyl) | 4-Fluoro-3-(trifluoromethyl)aniline | N/A | acs.org |

This table is for illustrative purposes and does not represent an exhaustive list of all synthesized derivatives.

Investigation of Structural Modifications at the N-Atom (e.g., N-methyl, N-ethyl derivatives)

In addition to aromatic ring substitutions, academic research has also focused on structural modifications at the nitrogen atom of trifluoroethylated anilines. The introduction of alkyl groups, such as methyl or ethyl, to the nitrogen atom creates tertiary amines with altered chemical and physical properties.

The synthesis of these N-alkylated derivatives can be achieved through various methods. One approach is the direct N-alkylation of a pre-formed N-(2,2,2-trifluoroethyl)aniline. For example, the synthesis of N-ethyl-N-(2,2,2-trifluoro-ethyl)-aniline has been reported by heating N-ethylaniline with 2,2,2-trifluoro-ethyl tosylate in the presence of sodium carbonate. prepchem.com

Alternatively, N-methylated derivatives have been synthesized via a one-pot reaction from the corresponding N-methylaniline. For instance, N,4-dimethyl-N-(trifluoromethyl)aniline was prepared from N-methyl-p-toluidine using CF₃SO₂Na and PPh₃ followed by treatment with AgF. rsc.org This method has been applied to synthesize a variety of N-methyl-N-(trifluoromethyl)anilines with different substituents on the aromatic ring, such as methoxy (B1213986) and nitro groups. rsc.org

The investigation of these N-alkylated derivatives often involves comparing their properties to their secondary amine counterparts. For example, in the context of iron porphyrin-catalyzed N-trifluoroethylation, N-methylanilines have been successfully used as substrates, yielding the corresponding N-methyl-N-trifluoroethylated products. nih.gov However, the reaction appears to be sensitive to the size of the N-alkyl group, with N-ethylaniline giving a reduced yield and N-isopropylaniline showing only a trace amount of product. nih.gov This suggests that steric hindrance around the nitrogen atom plays a crucial role in the reaction's efficiency.

Table 2: Comparison of N-Alkylated Derivatives of 4-Methyl-N-(2,2,2-trifluoroethyl)aniline

| Derivative | Synthetic Method | Key Finding | Reference |

| N-Methyl-4-methyl-N-(2,2,2-trifluoroethyl)aniline | One-pot from N-methyl-p-toluidine, CF₃SO₂Na, PPh₃, AgF | Successful synthesis of N-methylated derivative | rsc.org |

| N-Ethyl-4-methyl-N-(2,2,2-trifluoroethyl)aniline | N-alkylation of N-ethyl-p-toluidine | N/A | nist.gov |

| N-Isopropyl-4-bromo-N-(2,2,2-trifluoroethyl)aniline | Iron porphyrin-catalyzed N-trifluoroethylation | No reaction observed, indicating steric hindrance | nih.gov |

This table provides examples and is not an exhaustive list.

Systematic Studies on the Positional Isomerism of Fluorine and its Electronic Effects

The position of fluorine atoms on the aniline ring significantly influences the electronic properties of the molecule, which in turn affects its reactivity, intermolecular interactions, and potential applications. Systematic studies have been conducted to understand these electronic effects by comparing isomers with fluorine at different positions.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), have been employed to elucidate the impact of fluorination on the electronic levels and optical excitations of π-conjugated molecules. umons.ac.be These studies have shown that the effect of fluorination on the HOMO-LUMO gap is not straightforward and can lead to either a narrowing or widening of the gap depending on the molecular backbone and the position of the fluorine atoms. umons.ac.be